molecular formula C17H27BrN2O3S B2361369 4-bromo-5-methoxy-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 898647-24-0

4-bromo-5-methoxy-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2361369
CAS No.: 898647-24-0
M. Wt: 419.38
InChI Key: OUCADVWMWBRVRJ-UHFFFAOYSA-N
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Description

4-bromo-5-methoxy-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H27BrN2O3S and its molecular weight is 419.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . InhA plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis, making it an important target for anti-tuberculosis drugs.

Mode of Action

The compound acts as a slow, tight-binding inhibitor of InhA . It binds to the active site of the enzyme, preventing it from participating in the fatty acid synthesis pathway. This inhibitory action disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.

Properties

IUPAC Name

4-bromo-5-methoxy-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BrN2O3S/c1-11-7-13(18)14(23-6)8-15(11)24(21,22)19-12-9-16(2,3)20-17(4,5)10-12/h7-8,12,19-20H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCADVWMWBRVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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